2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 78706-11-3
VCID: VC21418961
InChI: InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
SMILES: CC1=CC=C(O1)C2=NC3=CC=CC=C3N2
Molecular Formula: C12H10N2O
Molecular Weight: 198.22g/mol

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

CAS No.: 78706-11-3

Cat. No.: VC21418961

Molecular Formula: C12H10N2O

Molecular Weight: 198.22g/mol

* For research use only. Not for human or veterinary use.

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole - 78706-11-3

Specification

CAS No. 78706-11-3
Molecular Formula C12H10N2O
Molecular Weight 198.22g/mol
IUPAC Name 2-(5-methylfuran-2-yl)-1H-benzimidazole
Standard InChI InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
Standard InChI Key BLIMSOPINYXOID-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC3=CC=CC=C3N2
Canonical SMILES CC1=CC=C(O1)C2=NC3=CC=CC=C3N2

Introduction

Chemical Properties

Physical and Structural Properties

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole has a molecular weight of 198.22 g/mol and a molecular formula of C₁₂H₁₀N₂O . The compound's structure consists of a benzimidazole core with a 5-methylfuran substituent at the 2-position. The benzimidazole scaffold provides a planar, rigid framework that can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Table 1: Physical Properties of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O
Molecular Weight198.22 g/mol
Creation Date2005-07-09
Modification Date2025-03-01

Chemical Identifiers and Structural Representation

The compound is indexed in various chemical databases and can be identified using several standard chemical identifiers . These identifiers enable precise communication about the compound in scientific literature and databases.

Table 2: Chemical Identifiers of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Identifier TypeValue
PubChem CID827976
CAS Number78706-11-3
UNIIPF67BF95AV
ChEMBL IDCHEMBL2298017
InChIInChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
InChIKeyBLIMSOPINYXOID-UHFFFAOYSA-N
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3N2

The structural representation of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole includes a benzimidazole core with a 5-methylfuran substituent. The benzimidazole consists of a benzene ring fused to an imidazole ring, creating a bicyclic structure. The 5-methylfuran substituent is attached at the 2-position of the benzimidazole, with the methyl group located at the 5-position of the furan ring.

Structure-Activity Relationships

Structural Features and Their Significance

The chemical structure of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole contains several key features that may contribute to its potential biological activity:

  • Benzimidazole Core: This bicyclic system can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • Furan Ring: The oxygen-containing heterocycle adds polarity to the molecule and provides additional sites for hydrogen bond acceptance and electrostatic interactions.

  • Methyl Group: The methyl substituent on the furan ring introduces lipophilicity and may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Comparative Analysis with Related Compounds

Comparing 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole with its structural analog 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole can provide insights into the effects of replacing the furan oxygen with a sulfur atom. This substitution would likely alter the compound's electronic properties, hydrogen-bonding capabilities, and potentially its biological activity profile.

Table 3: Comparison of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole and 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole

Property2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole
Molecular FormulaC₁₂H₁₀N₂OC₁₂H₁₀N₂S
Molecular Weight198.22 g/mol214.29 g/mol
Heteroatom in 5-membered ringOxygenSulfur
CAS Number78706-11-378706-12-4
PubChem CID827976870214

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization and identification of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the compound's structure, including the chemical environments of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique can identify functional groups and structural features based on the absorption of infrared radiation.

  • Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

  • UV-Visible Spectroscopy: This method can provide information about the electronic transitions in the compound, which can be useful for quantitative analysis.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) can be used for the purification and analysis of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole. These methods can determine the compound's purity, aid in its isolation from reaction mixtures, and facilitate its identification in complex samples.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole could focus on synthesizing structural analogs with varying substituents to establish structure-activity relationships. This could include modifications to:

  • The methyl group on the furan ring

  • The furan ring itself (e.g., replacement with other heterocycles)

  • The benzimidazole core (e.g., introduction of substituents on the benzene ring)

Biological Evaluation

Comprehensive biological screening of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole against various targets would help elucidate its potential therapeutic applications. This could include:

  • Antimicrobial assays against a panel of bacteria, fungi, and viruses

  • Cytotoxicity studies on various cancer cell lines

  • Enzymatic assays to identify potential target enzymes

  • In vivo studies to assess efficacy and safety profiles

Computational Studies

Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses could provide insights into the compound's interactions with biological targets and guide the design of more potent and selective analogs.

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